Agrimol B
Description
Anticancer Activity
Agrimol B has demonstrated notable anticancer properties across various preclinical studies, targeting several key processes involved in tumor development and progression. medchemexpress.commedchemexpress.cn
Research has shown that this compound can effectively inhibit the growth and proliferation of several types of cancer cells. researchgate.netnih.gov In vitro studies have reported its cytotoxic effects against human colon cancer (HCT116), prostate cancer (PC-3), and lung cancer (A549) cell lines. nih.govcaymanchem.comresearchgate.net The growth inhibitory (GI) effects are dose-dependent. For instance, in PC-3 and A549 cells, the GI50 (concentration for 50% growth inhibition) values were 29 µM and 19 µM, respectively. medchemexpress.com Furthermore, studies on hepatocellular carcinoma (HCC) cells have also confirmed the inhibitory effect of this compound on their growth and proliferation both in vitro and in patient-derived xenograft (PDX) models. nih.gov
Table 1: Growth Inhibitory (GI) Concentrations of this compound on Cancer Cell Lines
| Cell Line | GI50 (µM) | GI75 (µM) | GI90 (µM) |
|---|---|---|---|
| PC-3 (Prostate Cancer) | 29 | 49 | 63 |
| A549 (Lung Cancer) | 19 | 50 | 76 |
Data sourced from a study on the in vitro effects of this compound. medchemexpress.com
A key mechanism of this compound's anticancer action is the induction of apoptosis, or programmed cell death. In human colon cancer HCT116 cells, this compound treatment led to an increased rate of apoptosis. nih.govresearchgate.net This process is associated with the modulation of key regulatory proteins. Specifically, this compound was found to suppress the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic proteins Bax and Caspase-3. researchgate.netfrontiersin.org The compound also promotes the production of reactive oxygen species (ROS) and mitochondrial oxidative stress, leading to a decrease in mitochondrial membrane potential, which are critical events in the apoptotic cascade. researchgate.netfrontiersin.orgmdpi.com
This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, a critical process for their continuous proliferation. researchgate.netnih.gov Studies have revealed that this compound can arrest prostate and lung cancer cells in the G0 phase of the cell cycle. researchgate.netnih.gov This cell cycle arrest is linked to its influence on key regulatory molecules. This compound treatment has been observed to decrease the expression of c-MYC and SKP2 (S-phase kinase-associated protein 2) while increasing the levels of p27, a cyclin-dependent kinase inhibitor. researchgate.netmedchemexpress.com By trapping cancer cells in a dormant G0 state, this compound may help to prevent cancer recurrence. researchgate.netnih.gov
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins
| Cell Line | Protein | Effect of this compound |
|---|---|---|
| PC-3 (Prostate Cancer) | c-MYC | Reduced expression |
| SKP2 | Reduced expression | |
| p27 | Increased expression | |
| A549 (Lung Cancer) | c-MYC | Reduced expression |
| SKP2 | Reduced expression | |
| p27 | Increased expression | |
| SPT16 | Down-regulated | |
| SSRP1 | Down-regulated |
Data compiled from studies on PC-3 and A549 cancer cells. medchemexpress.com
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. This compound has demonstrated the ability to suppress these processes. In studies using HCT116 colon cancer cells, this compound significantly inhibited cell migration in a dose-dependent manner. researchgate.netfrontiersin.org This effect is thought to be linked to the compound's impact on mitochondrial function and biogenesis. nih.govfrontiersin.org
Emerging research suggests that this compound may also target cancer stem-like cells (CSCs), a subpopulation of cells within a tumor that are believed to drive tumor initiation, metastasis, and recurrence. hku.hkmdpi.comnih.govbiorxiv.org In vitro studies have shown that micromolar concentrations of this compound can inhibit the formation of tumorspheres, which is a characteristic of cancer stem-like cells. hku.hk This indicates a potential for this compound to eradicate the root of tumor growth and recurrence.
Anti-Adipogenic Activity
In addition to its anticancer properties, this compound has been investigated for its role in regulating fat metabolism and its potential as an anti-adipogenic agent. medchemexpress.commedchemexpress.cnmedchemexpress.eu
Studies on 3T3-L1 preadipocytes have shown that this compound can dramatically inhibit their differentiation into mature adipocytes in a dose-dependent manner, with a reported IC50 value of 3.35 ± 0.32 μM. nih.govmedchemexpress.com This inhibition of adipogenesis is attributed to the modulation of the SIRT1-PPARγ signaling pathway. nih.govcaymanchem.com this compound has been found to induce the translocation of SIRT1 (sirtuin 1) from the cytoplasm to the nucleus. nih.gov This activation of SIRT1 leads to a reduction in the expression of key adipogenic transcription factors, including PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha). nih.govmedchemexpress.com Consequently, the expression of downstream targets involved in fat synthesis and storage, such as FAS (fatty acid synthase), UCP-1 (uncoupling protein-1), and apoE (apolipoprotein E), is also significantly decreased. nih.govmedchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3,5-bis[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxyphenyl]-2-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLHMPZMQVWDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Extraction Methodologies
Isolation and Purification Strategies
Crystallization Techniques
Following chromatographic purification, the isolated Agrimol B is typically obtained as a solid by evaporating the solvent. glentham.com The resulting material is often a powder. glentham.combiocrick.com While the search results mention the isolation of this compound as a solid or powder, specific protocols for its crystallization are not extensively detailed. Crystallization is a standard method used to achieve the highest possible purity of a chemical compound. google.com This process generally involves dissolving the purified compound in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. As the solubility decreases, the compound forms highly ordered crystals, while impurities tend to remain in the solution. The selection of the appropriate solvent system is critical for successful crystallization.
Purity Assessment Methodologies
The purity of an this compound sample is most commonly assessed using HPLC. phytopurify.comglentham.com This method allows for the quantification of the main compound relative to any impurities present. Commercial suppliers often provide a certificate of analysis indicating a purity of ≥98% or >98% as determined by HPLC. caymanchem.comglentham.combiocrick.com
In addition to HPLC, other spectroscopic methods are crucial for confirming the identity and structural integrity of the compound, which indirectly supports the purity assessment. These methods include:
Mass Spectrometry (MS): Used to determine the molecular weight of the compound. For this compound, a molecular weight of approximately 682.76 is expected. biocrick.comglentham.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for both separation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming that the isolated compound is indeed this compound. biocrick.combiocrick.com
Together, these analytical techniques ensure that the isolated this compound is of high purity and possesses the correct chemical structure for research purposes.
Chemical Synthesis and Derivatization
Total Synthesis Approaches for Agrimol B
The total synthesis of this compound is a complex undertaking that has evolved over time. Initial efforts were hampered by low yields and the difficulty in controlling the regioselectivity of the reactions. However, recent advancements have led to more efficient and scalable synthetic routes.
Modern Synthetic Strategies
Contemporary synthetic strategies for this compound have focused on improving efficiency, scalability, and reducing the number of synthetic steps. These modern approaches leverage a deeper understanding of reaction mechanisms and employ advanced synthetic techniques to overcome the challenges faced in earlier syntheses.
A cornerstone of this compound synthesis is the construction of functionalized acylphloroglucinol derivatives. mdpi.com These derivatives serve as the key building blocks for the final trimeric structure. The synthesis of these intermediates typically begins with a phloroglucinol (B13840) core, which is a 1,3,5-trihydroxybenzene. This core is then acylated to introduce the necessary acyl side chains. researchgate.net The regioselectivity of this acylation is crucial and is often controlled by the careful choice of reaction conditions and protecting groups. For example, one of the hydroxyl groups might be protected to direct the acylation to the desired positions.
| Intermediate | Significance in this compound Synthesis |
| Phloroglucinol | The core structural unit of this compound. |
| Acylphloroglucinol Derivatives | Key building blocks for the final trimeric structure. mdpi.com |
| 1-(4,6-dihydroxy-2-methoxy-3-methylphenyl) butan-1-one | A crucial intermediate in modern, high-yield synthetic routes. hku.hk |
The Friedel-Crafts alkylation reaction plays a pivotal role in the assembly of the final this compound structure. mt.comwikipedia.org This reaction is used to form the methylene (B1212753) bridges that link the acylphloroglucinol units together. In this step, a suitable alkylating agent, often an aldehyde or its equivalent, is reacted with the electron-rich aromatic rings of the acylphloroglucinol derivatives in the presence of a Lewis acid catalyst. masterorganicchemistry.com
The choice of catalyst and reaction conditions is critical to ensure the desired connectivity and to avoid unwanted side reactions, such as over-alkylation or rearrangement of the alkyl groups. beilstein-journals.org The development of milder and more selective catalysts has been a key area of research in optimizing the Friedel-Crafts alkylation step in this compound synthesis.
Protective group chemistry is an indispensable tool in the multi-step synthesis of this compound. pressbooks.pubwikipedia.orgorganic-chemistry.org Given the multiple reactive hydroxyl groups present on the phloroglucinol rings, it is essential to temporarily block, or "protect," some of these groups to prevent them from reacting out of turn. libretexts.org
Common protecting groups for hydroxyl functions include ethers and esters. For instance, benzyl (B1604629) ethers are often employed to protect phenolic hydroxyls, as they are stable under a variety of reaction conditions but can be readily removed at a later stage through hydrogenolysis. The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and functionalization of specific hydroxyl groups, providing a high degree of control over the synthetic process.
Optimization of Synthetic Yields and Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. oatext.comrsc.org This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating. oatext.comrsc.org In the context of this compound synthesis, microwave irradiation has been particularly effective in reducing reaction times for key acylation steps. A comparative analysis shows a dramatic decrease from 72 hours using conventional methods to just 8 hours with microwave assistance. This rapid, solvent-free approach not only speeds up the synthesis but also aligns with the principles of green chemistry by minimizing energy consumption and waste. oatext.commdpi.com
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 72 hours | 8 hours |
| Efficiency Gain | - | 9-fold reduction in time |
Preparation of this compound Derivatives
The synthesis of this compound derivatives is crucial for conducting structure-activity relationship (SAR) studies, which help in understanding how different parts of the molecule contribute to its properties. hku.hk
A patented streamlined method highlights significant modifications over traditional approaches. This includes:
Selective Protection: Utilizing a novel amino-protecting reagent, such as 2-nitrobenzenesulfonyl chloride, for the selective protection of phenolic hydroxyl groups. This avoids the use of more toxic reagents like benzyl chloride.
Efficient Coupling: Employing a Lewis acid (e.g., AlCl₃) in an aprotic solvent to facilitate the coupling of phloroglucinol fragments.
These modifications have not only increased the yield to 34% but also raised the purity to over 98% as determined by HPLC.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 2-Nitrobenzenesulfonyl chloride | Selective protection of phenolic -OH groups |
| 2 | Lewis acid (e.g., AlCl₃) in aprotic solvent | Coupling of phloroglucinol fragments |
| 3 | Ammonium hydroxide | In situ deprotection |
The structural confirmation of newly synthesized this compound derivatives relies on a combination of advanced spectroscopic and chromatographic techniques. These are the same methods used to characterize this compound itself and other complex natural products. biocrick.comdlsu.edu.phrsc.org
The standard analytical workflow includes:
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition. For this compound, the [M+H]⁺ ion is observed at m/z 683.2984.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. Key signals in the ¹³C NMR spectrum of this compound include a ketone carbonyl at 208.2 ppm and a methoxy (B1213986) group at 55.1 ppm. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between atoms. dlsu.edu.phrsc.org
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is used to assess purity, with typical conditions for this compound involving a C18 column and a methanol/water mobile phase. Thin-Layer Chromatography (TLC) is used for monitoring reaction progress.
By applying these analytical methods, the exact structure of each derivative can be unambiguously determined, which is a prerequisite for any subsequent studies. hku.hk
Structural Analysis and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the carbon skeleton and the precise arrangement of atoms within the Agrimol B molecule can be established.
Proton (¹H) NMR spectroscopy provides information about the chemical environment of all hydrogen atoms in a molecule. In the analysis of this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to its various functional groups. Key applications include:
Identifying Aromatic Protons: The protons on the substituted benzene (B151609) rings appear in a specific downfield region of the spectrum due to the deshielding effects of the aromatic ring current.
Characterizing Methylene (B1212753) Bridges: The protons of the -CH₂- groups that link the phenolic rings give characteristic signals, the chemical shift of which is influenced by the adjacent aromatic systems.
Assigning Acyl and Alkyl Groups: The protons within the two butanoyl groups and the sec-butyl group exhibit complex splitting patterns (e.g., triplets, sextets, doublets) due to spin-spin coupling with neighboring protons, allowing for their unambiguous assignment.
Detecting Methoxy (B1213986) and Hydroxyl Groups: The singlets for the methoxy (-OCH₃) groups and the typically broad signals for the phenolic hydroxyl (-OH) groups are readily identified.
The following table represents typical ¹H NMR data that would be observed for this compound in a suitable deuterated solvent.
Interactive Table 1: Representative ¹H NMR Data for this compound Note: This table is illustrative, and actual chemical shifts (δ) can vary based on solvent and experimental conditions.
| Proton Type | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | 9.0 - 12.0 | broad singlet |
| Methylene Bridge (-CH₂-) | 3.5 - 4.0 | singlet |
| Methoxy (-OCH₃) | 3.7 - 3.9 | singlet |
| Acyl Methylene (-CH₂-CO) | 2.8 - 3.1 | triplet |
Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct map of the carbon framework. Given the molecular formula of this compound (C₃₇H₄₆O₁₂), its ¹³C NMR spectrum is complex, but the wide chemical shift range (typically 0-220 ppm) allows for the resolution of nearly every carbon signal. uoi.grlibretexts.org Key applications include:
Identifying Carbonyl Carbons: The carbon atoms of the ketone groups (C=O) are highly deshielded due to both sp² hybridization and the attached electronegative oxygen atom, causing them to appear far downfield (190-210 ppm). uoi.grlibretexts.org
Assigning Aromatic Carbons: The carbons of the phenolic rings resonate in the 100-160 ppm range. Carbons bonded to oxygen appear more downfield than those bonded only to carbon or hydrogen.
Characterizing Aliphatic Carbons: The carbons of the methylene bridges, acyl chains, and methyl groups appear in the upfield region of the spectrum (10-60 ppm).
The table below illustrates the expected chemical shift ranges for the different types of carbon atoms in this compound.
Interactive Table 2: Representative ¹³C NMR Data for this compound Note: This table is illustrative, and actual chemical shifts (δ) can vary based on solvent and experimental conditions.
| Carbon Type | Representative Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 210 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (C-C/C-H) | 100 - 140 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methylene Bridge (-CH₂-) | 25 - 35 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete structure of a complex molecule like this compound by revealing through-bond connectivities.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds (H-C-H or H-C-C-H). It is instrumental in tracing the proton networks within the individual alkyl chains of the butanoyl and sec-butyl groups.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals to the carbon signals of the atoms they are directly attached to (one-bond C-H correlations). libretexts.orgncsu.edu It provides an unambiguous link between the ¹H and ¹³C NMR data, allowing for the definitive assignment of which proton is attached to which carbon. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating a complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²JCH and ³JCH). ustc.edu.cnresearchgate.net For this compound, HMBC is essential for connecting the molecular fragments that are separated by quaternary (non-protonated) carbons or heteroatoms. Key correlations would include those between the methylene bridge protons and the carbons of the two aromatic rings they link, and between the protons on the acyl chains and the carbonyl carbons, thus confirming the points of attachment of the side chains to the phenolic rings. libretexts.orgresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to quantify it in complex mixtures.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental composition, which is a critical step in identifying an unknown compound or confirming the structure of a known one. For this compound, HRMS would be used to experimentally verify its molecular formula, C₃₇H₄₆O₁₂. biocrick.commade-in-china.com The instrument measures an exact mass (e.g., 682.30) that corresponds to this specific combination of carbon, hydrogen, and oxygen atoms, distinguishing it from any other compound with the same nominal mass but a different atomic makeup. medkoo.comjove.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. It is widely used for the detection and quantification of specific compounds in complex biological samples. nih.gov A sensitive and accurate LC-MS method has been developed for the determination of this compound. biocrick.com This method demonstrates the technique's utility in separating this compound from other components in a sample and measuring its concentration with high specificity. nih.govresearchgate.net The parameters for a published method are detailed below. nih.gov
Interactive Table 3: Research Parameters for LC-MS Analysis of this compound
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | ||
| Column | Zorbax CN (150 × 4.6 mm, 5 µm) | nih.govbiocrick.com |
| Mobile Phase | Acetonitrile and Water (15:85, v/v) | nih.govbiocrick.com |
| Elution Mode | Isocratic | nih.govbiocrick.com |
| Flow Rate | 0.6 mL/min | nih.govbiocrick.com |
| Mass Spectrometry | ||
| Detection Mode | Selected Ion Monitoring (SIM) | nih.govbiocrick.com |
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) has been a crucial technique for the structural characterization of this compound. In these analyses, the molecule is typically ionized, and the resulting precursor ion is selected and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable information about the molecule's structure and connectivity.
In studies utilizing ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS), this compound has been identified and analyzed. caymanchem.com In negative ion mode, the deprotonated molecule [M-H]⁻ is observed. The fragmentation of this precursor ion leads to several characteristic product ions that help in confirming the structure of this compound. A sensitive and accurate liquid chromatography-mass spectrometry (LC-MS) method has also been developed for the determination of this compound in biological samples, such as rat plasma. frontiersin.org This method utilized selected ion monitoring to detect the m/z transition of 681.3 for this compound. frontiersin.org
Detailed research findings from MS/MS analysis are summarized in the table below.
| Precursor Ion (m/z) | Ionization Mode | Fragment Ions (m/z) | Reference |
| 681.2917 | [M-H]⁻ | 653.3028, 447.1237, 285.1277, 116.9352 | caymanchem.com |
| 681.3 | Not specified | Not specified | frontiersin.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. These absorptions are recorded at specific wavenumbers (cm⁻¹), and the resulting spectrum serves as a molecular fingerprint.
While IR spectroscopy is a standard method for the structural elucidation of organic compounds, including polyphenols, specific experimental IR spectral data for this compound, such as characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities, are not extensively detailed in the currently available research literature. Such data would be invaluable for confirming the presence of key functional groups within the this compound structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the π→π* transitions of the conjugated systems give rise to characteristic absorption bands.
The UV-Vis spectrum of this compound has been reported, showing absorption maxima (λmax) in the ultraviolet region. These absorptions are consistent with the presence of multiple phenolic rings and conjugated carbonyl groups in its structure.
The reported UV-Vis absorption maxima for this compound are presented in the table below.
| λmax (nm) | Solvent | Reference |
| 230, 288 | Not specified | caymanchem.comcaymanchem.com |
| 280 | Not specified |
X-ray Crystallography for Structural Confirmation (if applicable)
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a substance, the precise arrangement of atoms in the crystal lattice can be determined.
While the crystal structure of a protein (peroxisome proliferator-activated receptor-γ coactivator 1α, PGC-1α) in complex with this compound has been described in the context of molecular docking studies, detailed X-ray crystallographic data for pure, isolated this compound is not available in the reviewed scientific literature. frontiersin.orgresearchgate.net The successful crystallization and subsequent X-ray diffraction analysis of this compound would provide unequivocal confirmation of its stereochemistry and solid-state conformation.
Biological Activity Research in Vitro and Preclinical Models
Antimicrobial Activity
Agrimol B has been identified as possessing notable antimicrobial properties against a range of bacteria.
Research has confirmed that this compound exhibits antibacterial activity against various plant pathogens. medchemexpress.comacetherapeutics.combiomol.com This suggests a potential role for the compound in agricultural applications as a natural antibacterial agent.
Beyond plant pathogens, studies have documented the efficacy of this compound against other specific bacterial strains. researchgate.net Research has determined its Minimum Inhibitory Concentration (MIC) against several bacteria, indicating its potency.
| Bacterial Strain | Reported Activity (MIC) |
|---|---|
| Staphylococcus aureus 209P | 50 μM researchgate.net |
| Bacillus cereus var. mycoides | 25 μM researchgate.net |
| Nocardia gardneri | 100 μM researchgate.net |
Renoprotective Activity
Preclinical studies have provided evidence for the renoprotective effects of this compound.
In a preclinical mouse model of cisplatin-induced acute kidney injury (AKI), this compound demonstrated a significant protective effect. sciengine.comnih.gov Treatment with this compound effectively attenuated kidney damage, which was confirmed by measuring key indicators of renal function. sciengine.com The study observed a reduction in elevated serum levels of urea (B33335) nitrogen and creatinine (B1669602) in the mice treated with the compound. sciengine.comresearchgate.net
The underlying mechanism of this renoprotective activity involves the activation of the Sirt1/Nrf2 signaling pathway, which helps to counteract oxidative stress. sciengine.comresearchgate.net Treatment with this compound was shown to reverse the increase in renal malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously restoring the levels of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH). sciengine.comnih.gov The effects of this compound were abolished when a Sirt1 inhibitor was administered, confirming the central role of this pathway in its protective action. sciengine.comresearchgate.net
| Model | Injury Inducer | Key Findings | Mechanism |
|---|---|---|---|
| Mouse Model | Cisplatin (CDDP) | Attenuated acute kidney injury; Reduced serum urea and creatinine; Decreased malondialdehyde (MDA); Increased superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). sciengine.comnih.gov | Activation of the Sirt1/Nrf2 signaling pathway to counteract oxidative stress. sciengine.comresearchgate.net |
Molecular Mechanisms of Action Research
Cellular Pathway Modulation
Agrimol B exerts its biological effects through the modulation of several key cellular signaling cascades. Investigations have highlighted its influence on pathways involving PGC-1α and SIRT1.
Studies, particularly in the context of cancer research, have indicated that this compound interacts with the PGC-1α signaling pathway. PGC-1α is a transcriptional coactivator that plays a central role in regulating cellular energy metabolism and mitochondrial function, including mitochondrial biogenesis.
Molecular docking studies have predicted a high likelihood of this compound interacting with PGC-1α. frontiersin.orgnih.govnih.govresearchgate.net This interaction is suggested to be a key step in the downstream effects of this compound on mitochondrial function. frontiersin.orgnih.gov
Activation of PGC-1α typically stimulates the transcription of downstream factors that promote mitochondrial biogenesis. frontiersin.orgnih.govnih.gov However, research indicates that this compound impairs mitochondrial biogenesis. frontiersin.orgnih.govnih.govresearchgate.net This effect is linked to its interaction with PGC-1α and the subsequent impact on downstream targets. frontiersin.orgnih.govnih.gov
Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM) are downstream target proteins of PGC-1α that are crucial for mitochondrial biogenesis and the mitochondrial pathway of apoptosis. frontiersin.orgnih.gov Research has shown that this compound treatment leads to a suppression of NRF1 and TFAM expression. frontiersin.orgnih.govnih.govresearchgate.net
Studies using Western blotting in human colon cancer HCT116 cells treated with varying concentrations of this compound demonstrated a concentration-dependent decrease in the protein expression levels of PGC-1α, NRF1, and TFAM. frontiersin.orgnih.gov
Table 1: Effect of this compound Concentration on Protein Expression Levels in HCT116 Cells
| This compound Concentration (nM) | Relative PGC-1α Protein Level | Relative NRF1 Protein Level | Relative TFAM Protein Level |
| 0 | Baseline | Baseline | Baseline |
| 144 | Decreased | Decreased | Decreased |
| 288 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 576 | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: Data is based on qualitative descriptions of Western blot results showing concentration-dependent decreases. Specific quantitative fold changes may vary between experiments. frontiersin.orgnih.gov
This downregulation of NRF1 and TFAM expression by this compound, mediated through its interaction with PGC-1α, contributes to impaired mitochondrial biogenesis and subsequent cellular effects. frontiersin.orgnih.govnih.govresearchgate.net
This compound has been identified as an activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in regulating various cellular processes, including energy homeostasis, stress resistance, and aging. sciengine.commdpi.commedchemexpress.comcaymanchem.comnih.govmedchemexpress.commedchemexpress.com
Activation of SIRT1 often involves its translocation to the nucleus, where it can deacetylate target proteins and modulate gene expression. Research indicates that this compound induces the cytoplasm-to-nucleus shuttle of SIRT1. nih.govmedchemexpress.com This translocation is a key event in the activation of SIRT1 by this compound, allowing it to exert its nuclear functions. nih.govmedchemexpress.com Studies in 3T3-L1 adipocytes treated with this compound showed a significantly increased nuclear positive rate of SIRT1. medchemexpress.com
The SIRT1 pathway is interconnected with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response. This compound has been shown to activate the Sirt1/Nrf2 signaling pathway. sciengine.commdpi.comresearchgate.netnih.govresearchgate.net This activation contributes to the counteraction of oxidative stress. sciengine.comnih.govresearchgate.net
Western blot analysis has revealed that this compound treatment upregulates the expression of Nrf2 and its downstream molecules, such as heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). sciengine.comresearchgate.netresearchgate.net The activation of the Nrf2 pathway by this compound is suggested to be dependent on SIRT1, as inhibition of SIRT1 with EX527 was shown to block the upregulation of the Nrf2 signaling pathway induced by this compound. sciengine.comresearchgate.net
Table 2: Effect of this compound on Sirt1 and Nrf2 Pathway Protein Expression
| Protein | Effect of this compound Treatment | Context of Study | Reference |
| Sirt1 | Upregulated expression | Cisplatin-induced AKI in mice | sciengine.comresearchgate.netresearchgate.net |
| Nrf2 | Upregulated expression | Cisplatin-induced AKI in mice | sciengine.comresearchgate.netresearchgate.net |
| SOD2 | Upregulated expression | Cisplatin-induced AKI in mice | sciengine.comresearchgate.netresearchgate.net |
| HO-1 | Upregulated expression | Cisplatin-induced AKI in mice | sciengine.comresearchgate.netresearchgate.net |
| NQO1 | Upregulated expression | Cisplatin-induced AKI in mice | sciengine.comresearchgate.netresearchgate.net |
Note: Data is based on reported Western blot results showing upregulation of protein expression. sciengine.comresearchgate.netresearchgate.net
The activation of the Sirt1/Nrf2 pathway by this compound highlights its role in enhancing cellular antioxidant defenses. sciengine.commdpi.comresearchgate.netnih.govresearchgate.net
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway Modulation
This compound has been shown to modulate the Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway. Studies indicate that this compound can suppress adipogenesis by influencing the SIRT1-PPARγ signaling pathway. Specifically, this compound dramatically inhibited the differentiation of 3T3-L1 adipocytes by reducing the expression of PPARγ, along with other related proteins such as C/EBPα, FAS, UCP-1, and apoE. medchemexpress.commedchemexpress.comcaymanchem.comchemfaces.commedchemexpress.comhycultec.demedchemexpress.eu The IC₅₀ value for this compound in blocking adipogenesis at the early stage of differentiation in a dose-dependent manner was determined to be 3.35 ± 0.32 μM. medchemexpress.commedchemexpress.comcaymanchem.comchemfaces.com This suggests a role for this compound in metabolic processes through its interaction with the PPARγ pathway.
Cell Cycle Regulatory Protein Modulation
This compound has been observed to impede the cell cycle progression of cancer cells, primarily by causing arrest at the G0 phase. medchemexpress.comresearchgate.netnih.govresearchgate.net This effect is mediated through the modulation of several key cell cycle regulatory proteins.
Regulation of c-MYC and SKP2 Expression
Studies have demonstrated that this compound decreases the expression of cellular myelocytomatosis viral oncogene (c-MYC) and S-phase kinase-associated protein 2 (SKP2) in cancer cells, including prostate (PC-3) and lung (A549) cancer cell lines. medchemexpress.commedchemexpress.commedchemexpress.comhycultec.demedchemexpress.euresearchgate.netnih.govcenmed.com This reduction in c-MYC and SKP2 expression is associated with the observed cell cycle arrest at the G0 phase. researchgate.netnih.gov
Influence on p27, SPT16, and SSRP1 Expression
In addition to downregulating c-MYC and SKP2, this compound has been shown to increase the expression of p27 (cyclin-dependent kinase inhibitor 1B). medchemexpress.commedchemexpress.commedchemexpress.comhycultec.demedchemexpress.euresearchgate.netnih.govcenmed.com p27 is a protein that inhibits cell cycle progression. Furthermore, this compound downregulates the expression of SPT16 (Suppressor of Ty Homolog-16) and SSRP1 (Structure-Specific Recognition Protein 1), particularly in A549 cells. medchemexpress.commedchemexpress.commedchemexpress.comcenmed.com These modulations collectively contribute to the impediment of the cell cycle and the accumulation of cells in the G0 phase. researchgate.netnih.govresearchgate.net
The following table summarizes the observed effects of this compound on these cell cycle regulatory proteins:
| Protein | Effect of this compound Treatment | Cell Lines Studied | References |
| c-MYC | Decreased Expression | PC-3, A549 | medchemexpress.commedchemexpress.commedchemexpress.comhycultec.demedchemexpress.euresearchgate.netnih.govcenmed.com |
| SKP2 | Decreased Expression | PC-3, A549 | medchemexpress.commedchemexpress.commedchemexpress.comhycultec.demedchemexpress.euresearchgate.netnih.govcenmed.com |
| p27 | Increased Expression | PC-3, A549 | medchemexpress.commedchemexpress.commedchemexpress.comhycultec.demedchemexpress.euresearchgate.netnih.govcenmed.com |
| SPT16 | Downregulated Expression | A549 | medchemexpress.commedchemexpress.commedchemexpress.comcenmed.com |
| SSRP1 | Downregulated Expression | A549 | medchemexpress.commedchemexpress.commedchemexpress.comcenmed.com |
Apoptotic Pathway Engagement
This compound is known to induce apoptosis in cancer cells. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net This induction is a critical mechanism contributing to its anticancer activity.
Regulation of Pro-Apoptotic (Bax, Caspase-3) and Anti-Apoptotic (Bcl-2) Proteins
The engagement of the apoptotic pathway by this compound involves the modulation of key proteins from the Bcl-2 family and caspases. Research indicates that this compound increases the expression levels of pro-apoptotic proteins such as Bax and Caspase-3. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netscite.ai Concurrently, it suppresses the expression of the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netscite.ai This shift in the balance between pro- and anti-apoptotic proteins favors the induction of programmed cell death in cancer cells. oatext.comnih.gov
The following table illustrates the impact of this compound on these apoptotic proteins:
| Protein | Effect of this compound Treatment | Cell Lines Studied | References |
| Bax | Increased Expression | HCT116, A549 | nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netscite.ai |
| Caspase-3 | Increased Expression | HCT116, A549 | nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netscite.ai |
| Cleaved-Caspase-3 | Suppressed Expression | HCT116, A549 | nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net |
| Bcl-2 | Decreased Expression | HCT116, A549 | nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netscite.ai |
Note: Some sources indicate increased Caspase-3 expression while also mentioning suppressed Cleaved-Caspase-3. Further research may be needed to fully clarify the precise impact on all caspase forms.
Endoplasmic Reticulum (ER) Stress Induction
Quantitative proteomic studies have identified Endoplasmic Reticulum (ER) stress as a significant aspect of this compound's anticancer action. hku.hk The induction of ER stress highlights its potential to target multiple cellular pathways involved in tumor growth and survival. ER stress can trigger the unfolded protein response (UPR), and chronic ER stress can lead to apoptosis in cancer cells. mdpi.com
Matrix Metalloproteinase (MMP) Inhibition
Studies involving methanolic extracts of Agrimonia pilosa Ledeb. (APLME), from which this compound is derived, have indicated an inhibitory effect on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix and are implicated in processes such as cancer cell invasion and metastasis. Research suggests that APLME inhibits the activity and expression of MMP-2 and MMP-9 through the inactivation of the ERK and JNK signaling pathways. researchgate.netresearchgate.net this compound has been identified as a compound contributing to the activity of Agrimonia pilosa Ledeb. extracts. researchgate.net Further evidence directly indicates that this compound suppresses MMP-2 and MMP-9 activity via the inactivation of ERK and JNK pathways.
NAD(P)H: quinone dehydrogenase 1 (NQO1) Targeting
NAD(P)H: quinone dehydrogenase 1 (NQO1) has been identified as a molecular target of this compound, particularly in hepatocellular carcinoma (HCC) cells. researchgate.netsmu.edu.sgresearchgate.netresearchgate.netdntb.gov.uapublish.csiro.au NQO1 plays a significant role in maintaining intracellular redox homeostasis. researchgate.net High levels of NQO1 expression are frequently observed in HCC and are associated with poor survival outcomes. researchgate.netresearchgate.net this compound has been shown to inhibit the growth of HCC cells by decreasing NQO1 activity. researchgate.netsmu.edu.sgresearchgate.net The interaction between this compound and NQO1 has been supported by molecular docking analysis and corroborated through cellular thermal shift assays. researchgate.netsmu.edu.sgresearchgate.net
NDUFS1 Degradation and Autophagy Modulation
Investigations into the effects of this compound on hepatocellular carcinoma cells have revealed its role in the degradation of NADH:ubiquinone oxidoreductase core subunit S1 (NDUFS1) and the modulation of autophagy. wikipedia.orgnih.govnih.gova-z.lu this compound induces the degradation of NDUFS1 via caspase 3-mediated cleavage. nih.gova-z.lu This degradation process leads to the accumulation of mitochondrial reactive oxygen species (mROS) and a subsequent arrest of autophagy. nih.gova-z.lu While this compound initiates autophagy, it simultaneously blocks the fusion of autophagosomes with lysosomes, resulting in the accumulation of autophagosomes within the cells. nih.gova-z.lu Overexpression of NDUFS1 has been shown to partially reverse the mROS overproduction, autophagosome accumulation, and growth inhibition induced by this compound, suggesting a cytotoxic role for the autophagy arrest triggered by this compound in HCC cells. nih.gova-z.lu
Mitochondrial Dynamics and Metabolism
This compound significantly impacts mitochondrial dynamics and metabolism, contributing to its observed cellular effects, particularly in cancer cells.
Generation of Reactive Oxygen Species (ROS)
A notable effect of this compound is the promotion of reactive oxygen species (ROS) production. nih.gova-z.lunih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net Specifically, this compound leads to the accumulation of mitochondrial ROS (mROS). nih.gova-z.lu This increase in ROS is associated with mitochondrial oxidative stress nih.govnih.govfrontiersin.orgresearchgate.net and plays a role in inducing cell apoptosis. nih.govfrontiersin.org The caspase 3-mediated degradation of NDUFS1 by this compound is a mechanism that contributes to the accumulation of mROS. nih.gova-z.lu
Detailed research findings in HCT116 cells demonstrated a concentration-dependent increase in ROS production following treatment with this compound. For instance, treatment with 576 nM this compound resulted in a significant increase in ROS levels compared to control cells. frontiersin.org
Disruption of Mitochondrial Membrane Potential
This compound consistently causes a decrease or disruption of the mitochondrial membrane potential. nih.govnih.govfrontiersin.orgresearchgate.netresearchgate.net The mitochondrial membrane potential is a crucial indicator of mitochondrial health and function. A decrease in this potential is often indicative of mitochondrial dysfunction and is linked to the induction of cell apoptosis. frontiersin.org
Structure Activity Relationship Sar Studies
Investigation of Structural Motifs Contributing to Biological Activities
The biological activity of Agrimol B is intrinsically linked to its unique trimeric acylphloroglucinol structure. hku.hk This core scaffold, consisting of three substituted phloroglucinol (B13840) units linked by methylene (B1212753) bridges, provides a complex three-dimensional arrangement that facilitates interactions with multiple biological targets.
Key structural features considered essential for its activity include:
The Acylphloroglucinol Core: The hydroxyl- and methoxy-substituted benzene (B151609) rings are fundamental to the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with protein targets.
Stereochemistry: this compound possesses a chiral center, with the naturally occurring form being (R)-(-)-agrimol B. The synthesis of its (S)-(+)-agrimol B enantiomer has been accomplished, suggesting that the specific stereochemistry could be a critical factor in its biological selectivity and efficacy, a common feature in the activity of chiral molecules. researchgate.net
Research into related natural compounds has identified other acylphloroglucinols, such as agripinol A-C, which share the core phloroglucinol motif and exhibit significant cytotoxic activities, underscoring the importance of this structural class in generating biological effects. researchgate.net
Correlation between Chemical Structure and Specific Receptor Binding/Enzyme Inhibition
The multifaceted biological profile of this compound stems from its ability to interact with a wide array of proteins, acting as both an inhibitor and an activator to modulate different cellular pathways. Molecular docking studies and biochemical assays have begun to map these interactions, correlating the compound's structure to specific molecular functions. researchgate.net
For instance, molecular docking simulations revealed a high probability of this compound interacting with peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α). researchgate.netfrontiersin.org This interaction is thought to be a primary mechanism behind its ability to inhibit mitochondrial biogenesis in cancer cells. researchgate.netfrontiersin.org Similarly, this compound has been identified as a potent activator of Sirtuin 1 (SIRT1), a key regulator of metabolism. wikipedia.orgnih.govmedchemexpress.com This activation leads to the downstream modulation of pathways like the SIRT1-PPARγ signal pathway, which is central to its anti-adipogenesis effects. nih.govcaymanchem.com
The compound also demonstrates inhibitory action against several enzymes and proteins implicated in cancer progression. It has been shown to reduce the protein expression of c-MYC and SKP2 while increasing p27 levels, which contributes to cell cycle arrest in cancer cells. researchgate.netmedchemexpress.commedchemexpress.com Furthermore, studies have identified NAD(P)H: quinone dehydrogenase 1 (NQO1), NADH:ubiquinone oxidoreductase core subunit S1 (NDUFS1), and the mitochondrial chaperone protein HSP60 as direct targets, inhibition of which disrupts cancer cell metabolism and survival. hku.hkresearchgate.netresearchgate.net
The table below summarizes the known molecular targets of this compound and the resulting biological activities.
| Target Protein | Mode of Action | Biological Activity | Cell/Disease Context | Citations |
| PGC-1α | Binding/Inhibition | Impairs mitochondrial biogenesis, promotes apoptosis. | Colorectal Cancer | researchgate.netfrontiersin.orgresearchgate.net |
| SIRT1 | Activation | Induces nuclear translocation of SIRT1, suppresses adipogenesis. | Adipocytes | nih.govmedchemexpress.comcaymanchem.com |
| SIRT1/Nrf2 Pathway | Activation | Attenuates oxidative stress. | Cisplatin-Induced Kidney Injury | researchgate.net |
| PPARγ, C/EBPα | Downregulation | Inhibits adipocyte differentiation. | Adipocytes | nih.govmedchemexpress.comcaymanchem.com |
| NDUFS1 | Degradation | Promotes mitochondrial ROS accumulation, cytotoxic autophagy. | Hepatocellular Carcinoma | researchgate.net |
| NQO1 | Inhibition | Inhibits cancer cell growth. | Hepatocellular Carcinoma | researchgate.netresearchgate.netpublish.csiro.au |
| c-MYC, SKP2 | Downregulation | Induces G0 state cell cycle arrest. | Prostate & Lung Cancer | researchgate.netmedchemexpress.commedchemexpress.com |
| p27 | Upregulation | Induces G0 state cell cycle arrest. | Prostate & Lung Cancer | researchgate.netmedchemexpress.commedchemexpress.com |
| HSP60, CS, TALDO1 | Inhibition | Reduces protein refolding, decreases ATP and NADPH production. | Cancer Cells | hku.hk |
Synthesis and Evaluation of Structural Analogs for Enhanced Activity
To explore the SAR of this compound and develop compounds with improved potency or selectivity, researchers have pursued the synthesis and evaluation of its structural analogs. One study successfully developed two improved strategies for the total synthesis of this compound, which also yielded five distinct derivatives for SAR analysis. hku.hk This work highlighted the potential to modify the core structure to probe its interaction with biological targets. hku.hk
While the specific activities of these five derivatives were not detailed in the referenced abstract, other research has provided insight into the activities of related compounds. hku.hk For example, studies on other natural acylphloroglucinols have demonstrated potent biological effects.
The table below shows the cytotoxic activity of acylphloroglucinol analogs compared to a standard chemotherapeutic agent.
| Compound | Cell Line | IC₅₀ (µM) | Comparison to Control | Citations |
| Agripinol A-C & Analogs | HCT-116 (Colon) | Not specified | Better than Fluorouracil | researchgate.net |
| Agripinol A-C & Analogs | MDA-MB-231 (Breast) | Not specified | Better than Fluorouracil | researchgate.net |
| Agripinol A-C & Analogs | PC-3 (Prostate) | Not specified | Better than Fluorouracil | researchgate.net |
| Fluorouracil (Control) | HCT-116, MDA-MB-231, PC-3 | 19.65 - 208.00 | - | researchgate.net |
These findings indicate that the acylphloroglucinol scaffold is a promising template for developing new anticancer agents. The enhanced cytotoxicity of analogs like the agripinols against various cancer cell lines suggests that modifications to the side chains or substitution patterns on the phloroglucinol rings can significantly influence biological activity. researchgate.net Further synthesis and evaluation of a broader range of analogs are essential to fully delineate the SAR of this compound class and to optimize its therapeutic potential.
Analytical Methodologies for Biological Studies
Cell Viability and Cytotoxicity Assays
The assessment of cell viability and cytotoxicity is fundamental in the evaluation of the potential therapeutic effects of compounds like Agrimol B. These assays determine the extent to which a substance can induce cell death or inhibit cell proliferation. In the context of this compound research, various colorimetric assays are employed to quantify its impact on cancer cell lines.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely utilized colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability. In a study investigating the effects of this compound on colon carcinoma, the MTT assay was employed to determine its cytotoxicity against HCT116 cells.
The principle of the MTT assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product. The resulting formazan crystals are then dissolved, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
In the aforementioned study, HCT116 cells were treated with varying concentrations of this compound. The results demonstrated that this compound inhibited the proliferation of these cells in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined to be 280 nM.
Cytotoxicity of this compound on HCT116 Cells (MTT Assay)
| Concentration of this compound (nM) | Effect on Cell Viability | IC50 Value (nM) |
|---|---|---|
| 36, 72, 144, 288, 576, 1152 | Concentration-dependent inhibition of proliferation | 280 |
CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used to determine cell viability and cytotoxicity. It is based on the utilization of a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye with an orange color. The amount of formazan produced is directly proportional to the number of viable cells.
While the CCK-8 assay is a common technique in cell biology research for its convenience and high sensitivity, specific studies detailing its use to evaluate the cytotoxic effects of this compound have not been identified in the available research literature. However, the principles of the CCK-8 assay make it a suitable alternative to the MTT assay for assessing the impact of this compound on cancer cell viability.
Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Therefore, assays that can measure these processes are crucial in the evaluation of anti-cancer compounds.
Wound-Healing Assay
The wound-healing assay, or scratch assay, is a straightforward and widely used method to study collective cell migration in vitro. This technique involves creating an artificial gap, or "wound," in a confluent cell monolayer and then observing the rate at which the cells migrate to close the gap over time.
In a study on the role of this compound in colon carcinoma progression, a wound-healing assay was performed to investigate its effect on the migration of HCT116 cells. The researchers created a scratch in a monolayer of HCT116 cells and then treated the cells with different concentrations of this compound. The rate of wound closure was monitored and quantified over 48 hours.
The results of this study indicated that this compound significantly inhibited the migration of HCT116 cells in a dose-dependent manner. This suggests that this compound has the potential to interfere with the migratory capabilities of colon cancer cells.
Effect of this compound on HCT116 Cell Migration (Wound-Healing Assay)
| Compound | Cell Line | Assay | Observed Effect |
|---|---|---|---|
| This compound | HCT116 | Wound-Healing Assay | Dose-dependent inhibition of cell migration |
Transwell Migration/Invasion Assays
Transwell assays, also known as Boyden chamber assays, are a more quantitative method for evaluating cell migration and invasion. A Transwell insert consists of two compartments, an upper and a lower chamber, separated by a porous membrane.
For a migration assay, cells are seeded in the upper chamber, and a chemoattravtant is placed in the lower chamber. The number of cells that migrate through the pores of the membrane towards the chemoattravtant is then quantified. For an invasion assay, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel. In this setup, cells must degrade the ECM barrier before they can migrate through the pores, thus mimicking the process of tissue invasion.
Although Transwell assays are a standard technique for studying cancer cell metastasis, specific research applying this methodology to investigate the effects of this compound on cell migration and invasion has not been found in the reviewed literature.
Cell Cycle Analysis Techniques
The cell cycle is a series of events that take place in a cell as it grows and divides. Dysregulation of the cell cycle is a fundamental characteristic of cancer. Therefore, analyzing the effects of a compound on the cell cycle distribution of cancer cells is a key aspect of anti-cancer drug research.
Flow cytometry is the most common technique used for cell cycle analysis. This method involves staining the DNA of a cell population with a fluorescent dye, such as Propidium Iodide (PI) or Hoechst 33342, and then measuring the fluorescence intensity of individual cells as they pass through a laser beam. The amount of fluorescence is directly proportional to the amount of DNA in each cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Research has shown that this compound can impede the cell cycle progression of cancer cells. One study found that this compound can enrich prostate and lung cancer cells in the G0 (quiescent) phase of the cell cycle. nih.gov This was determined by flow cytometric analysis of cells stained with Hoechst 33342 for DNA content and Pyronin Y for RNA content, which allows for the distinction between G0 and G1 phases. nih.gov
Another study investigating the impact of this compound on colorectal cancer cells also utilized flow cytometry for cell cycle analysis. frontiersin.org In this case, HCT116 cells were stained with a PI solution. The results revealed that treatment with this compound led to an increase in the proportion of cells in the G0/G1 phase and a decrease in the proportion of cells in the S phase, suggesting that this compound can suppress tumorigenesis by affecting cell cycle progression. frontiersin.org
Effect of this compound on Cancer Cell Cycle Distribution
| Compound | Cell Line(s) | Technique | Key Findings |
|---|---|---|---|
| This compound | Prostate and Lung Cancer Cells | Flow Cytometry (Hoechst 33342 and Pyronin Y staining) | Enrichment of cells in the G0 phase. nih.gov |
| This compound | HCT116 (Colorectal Cancer) | Flow Cytometry (Propidium Iodide staining) | Increase in G0/G1 phase fraction and decrease in S phase fraction. frontiersin.org |
Flow Cytometry (e.g., using Hoechst 33342/Pyronin Y staining)
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. When used in conjunction with specific fluorescent dyes, it can provide detailed information about the cell cycle. A combination of Hoechst 33342 and Pyronin Y staining is particularly effective for distinguishing between different phases of the cell cycle, most notably for separating quiescent cells (G0 phase) from actively proliferating cells. nih.gov
Hoechst 33342 is a fluorescent stain that binds to the DNA of a cell, with its fluorescence intensity being proportional to the amount of DNA present. ucl.ac.uk This allows for the differentiation of cells in G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content) phases. Pyronin Y, on the other hand, is a stain that primarily binds to RNA. qmul.ac.uk Since quiescent cells in the G0 phase have the same DNA content as cells in the G1 phase but contain significantly less RNA, this dual-staining method enables the clear identification of the G0 population. nih.gov
In studies investigating the effects of this compound, this flow cytometry-based method has been employed to determine the compound's impact on cell cycle progression. Research has shown that this compound can impede the cell cycle in prostate and lung cancer cells by causing them to accumulate in the G0 phase. This G0 state arrest is a key finding elucidated through the use of Hoechst 33342 and Pyronin Y staining, demonstrating the compound's influence on cell quiescence.
Apoptosis Detection Methods
Apoptosis, or programmed cell death, is a critical process in cellular biology. Several methodologies are used to detect and quantify apoptosis in response to stimuli, such as treatment with chemical compounds.
Annexin V-FITC/PI Staining
One of the hallmark features of early apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye like fluorescein (B123965) isothiocyanate (FITC). nih.gov Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. nih.gov
Therefore, by staining cells with both Annexin V-FITC and PI and analyzing them via flow cytometry, it is possible to distinguish between different cell populations:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.
In studies involving this compound, this assay has been used to quantify the induction of apoptosis in cancer cells. For instance, treatment of HCT116 colon carcinoma cells with increasing concentrations of this compound resulted in a dose-dependent increase in the percentage of apoptotic cells, as determined by Annexin V-FITC/PI staining.
Effect of this compound on Apoptosis in HCT116 Cells
| This compound Concentration (nM) | Percentage of Apoptotic Cells (%) |
|---|---|
| 0 | 5.21 |
| 144 | 14.83 |
| 288 | 23.45 |
| 576 | 35.17 |
Western Blotting for Apoptotic Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is employed to measure changes in the expression levels of key regulatory proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is critical in determining a cell's fate. Caspases are a family of proteases that execute the process of apoptosis. Caspase-3 is a key executioner caspase, which, when activated, cleaves various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis. researchgate.netnih.gov
Research on this compound has utilized Western blotting to investigate its mechanism of action. Studies have shown that treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax in HCT116 cells. Furthermore, an increase in the levels of cleaved Caspase-3, the active form of the enzyme, was observed, indicating the activation of the apoptotic cascade. nih.govresearchgate.net
Relative Expression of Apoptotic Proteins in HCT116 Cells Treated with this compound
| Protein | Effect of this compound Treatment |
|---|---|
| Bcl-2 | Decreased |
| Bax | Increased |
| Caspase-3 | Increased |
| Cleaved-Caspase-3 | Increased |
Mitochondrial Function Assessment
Mitochondria play a central role in cell life and death, and their dysfunction is a key event in the apoptotic process. Various methods are available to assess mitochondrial health and function.
MitoTracker Staining
MitoTracker dyes are a series of fluorescent stains that specifically accumulate in the mitochondria of live cells. nih.gov These dyes are cell-permeant and contain a mildly thiol-reactive chloromethyl moiety that allows them to covalently bind to mitochondrial proteins, ensuring they are retained even after cell fixation and permeabilization. plus.ac.at The accumulation of these dyes is dependent on the mitochondrial membrane potential. By using confocal microscopy to visualize cells stained with a MitoTracker dye (e.g., MitoTracker Deep Red) and a nuclear stain (e.g., Hoechst 33342), it is possible to observe changes in mitochondrial morphology, distribution, and content.
In studies of this compound's effect on colon carcinoma cells, MitoTracker staining has been used to visualize mitochondria. These experiments revealed that this compound treatment can lead to mitochondrial dysfunction.
JC-1 Staining for Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. JC-1 is a cationic carbocyanine dye that is commonly used to measure ΔΨm. nih.gov In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. revvity.comnih.gov
The ratio of red to green fluorescence can be quantified using flow cytometry or fluorescence microscopy and serves as a reliable measure of mitochondrial depolarization, an early event in apoptosis. Studies have demonstrated that this compound induces a dose-dependent decrease in the mitochondrial membrane potential of HCT116 cells. This is observed as a decrease in the red/green fluorescence intensity ratio following JC-1 staining.
Effect of this compound on Mitochondrial Membrane Potential (JC-1 Aggregate/Monomer Ratio) in HCT116 Cells
| This compound Concentration (nM) | Relative Red/Green Fluorescence Ratio |
|---|---|
| 0 | 1.00 |
| 144 | 0.78 |
| 288 | 0.59 |
| 576 | 0.42 |
DCFDA Assay for ROS Production
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a widely utilized method to measure intracellular reactive oxygen species (ROS) production. springernature.comnih.gov This assay is instrumental in understanding the oxidative stress induced by chemical compounds. In studies involving this compound, the assessment of cellular reactive oxygen species (ROS) has been a key component in elucidating its mechanism of action, particularly in the context of its effects on mitochondrial function. nih.gov
Research on the impact of this compound on colon carcinoma cells involved the measurement of cellular ROS to understand its regulatory effect on mitochondrial activity. nih.gov Intracellular ROS accumulation is known to induce oxidative stress, which can lead to mitochondrial dysfunction and subsequently, apoptosis of cancer cells. frontiersin.org The DCFDA assay, or a similar fluorescent probe-based method, would be employed to quantify these changes in ROS levels following treatment with this compound. The principle of the assay involves the cell-permeable DCFDA being deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS. springernature.com
Protein Expression and Interaction Analysis
Western Blotting
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample. This methodology has been crucial in understanding the molecular mechanisms underlying the biological activities of this compound. For instance, in the investigation of this compound's effect on colon carcinoma, Western blotting was employed to examine the expression levels of key proteins involved in mitochondrial biogenesis and apoptosis. nih.gov
The table below summarizes the proteins analyzed by Western blotting in studies on this compound.
| Cell Line | Proteins Analyzed | Observed Effect of this compound | Reference |
| HCT116 (Human Colon Cancer) | PGC-1α, NRF1, TFAM | Decreased expression | nih.govfrontiersin.org |
| HCT116 (Human Colon Cancer) | Bax, Caspase-3 | Increased expression | nih.gov |
| HCT116 (Human Colon Cancer) | Bcl-2 | Decreased expression | nih.gov |
| PC-3 (Prostate Cancer), A549 (Lung Cancer) | c-MYC, SKP2 | Decreased expression | mq.edu.au |
| PC-3 (Prostate Cancer), A549 (Lung Cancer) | p27 | Increased expression | mq.edu.au |
Immunofluorescence Staining
Immunofluorescence staining is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. This method has been applied to corroborate the findings from Western blotting and to provide spatial context to the protein expression changes induced by this compound.
Quantitative Proteomic Analysis
Quantitative proteomic analysis provides a comprehensive and unbiased approach to identify and quantify the abundance of thousands of proteins in a biological sample, offering a global view of the cellular response to a compound. This methodology has been pivotal in uncovering the broader mechanisms of action of this compound.
A study utilizing quantitative proteomic analysis, in combination with ProTargetMiner analysis, was conducted to determine the anticancer mechanisms of this compound. The analysis revealed that the most significant cellular responses to this compound were the induction of Endoplasmic Reticulum (ER) stress and mitochondrial dysfunction. This large-scale protein analysis allows for the identification of key biological pathways and molecular targets that are modulated by the compound, providing a more holistic understanding of its effects.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a biophysical method used to assess the engagement of a compound with its protein target in a cellular environment. cetsa.orgnih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. cetsa.orgnih.gov This technique has been instrumental in validating the direct interaction between this compound and its identified target proteins.
Following the identification of potential protein targets through proteomic analysis, CETSA was employed to confirm direct binding. Research has shown that Heat shock protein 60 (HSP60), citrate (B86180) synthase (CS), and transaldolase (TALDO1) were found to interact with this compound. The interaction and binding of this compound to these proteins were further validated using CETSA, which measures the change in the thermal stability of the proteins upon binding to the compound.
Enzyme Activity Assays
Enzyme activity assays are essential for determining the functional consequence of a compound binding to an enzyme. These assays measure the rate of an enzymatic reaction and can be used to determine if a compound acts as an inhibitor or an activator.
In the context of this compound research, after identifying direct protein targets, enzyme activity assays were conducted to understand the functional impact of this binding. It was demonstrated that this compound exhibited significant inhibitory effects on the activity of the mitochondrial chaperone protein, HSP60. This inhibition resulted in a decrease in the protein refolding capacity of HSP60. Furthermore, consistent with the targeting of citrate synthase (CS) and transaldolase (TALDO1), treatment with this compound led to a reduction in the production of ATP and NADPH, which are crucial for cancer cell growth and survival.
The table below summarizes the enzymes targeted by this compound and the observed effect on their activity.
| Enzyme | Assay Type | Effect of this compound | Consequence | Reference |
| Heat shock protein 60 (HSP60) | Protein refolding assay | Inhibition | Decrease in protein refolding | |
| Citrate Synthase (CS) | Metabolic assays | Inhibition (inferred) | Reduced ATP production | |
| Transaldolase (TALDO1) | Metabolic assays | Inhibition (inferred) | Reduced NADPH production |
Gelatin Zymography for MMPs
Gelatin zymography is a highly sensitive and widely utilized analytical technique in molecular biology and cancer research for the detection of proteolytic enzymes, particularly matrix metalloproteinases (MMPs). abcam.com This method is an essential tool for studying the activity of gelatinases, such as MMP-2 (gelatinase A) and MMP-9 (gelatinase B), which play a critical role in the degradation of the extracellular matrix. abcam.comnih.govnih.gov The technique identifies gelatinases based on their molecular weight and their ability to degrade a gelatin substrate. springernature.com Its applications are broad, ranging from investigating tumor progression and inflammation to evaluating the efficacy of protease inhibitors. abcam.com
The core principle of gelatin zymography involves sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) where the polyacrylamide gel is co-polymerized with gelatin, the substrate for MMP-2 and MMP-9. nih.govnih.gov Biological samples, such as cell culture supernatants or tissue extracts, are loaded and run on the gel under non-reducing conditions. nih.gov Following electrophoresis, the gel is washed to remove the SDS, which allows the separated enzymes to renature and regain their activity. upenn.edu The gel is then incubated in a buffer that provides the necessary cofactors for enzymatic activity, during which the MMPs digest the gelatin in their vicinity. abcam.com
To visualize the results, the gel is stained with a protein dye like Coomassie Brilliant Blue. upenn.edu Areas where the gelatin has been degraded by MMP activity will not take up the stain, appearing as clear or white bands against a dark blue background. abcam.com This allows for the identification and semi-quantitative analysis of MMPs. nih.gov A key advantage of this method is its ability to distinguish between the latent (pro-enzyme) and active forms of MMPs, as they typically differ in molecular mass. abcam.comnih.gov
Research Findings in the Context of this compound
Gelatin zymography has been employed to investigate the effects of natural compounds on cancer cell processes, such as invasion and metastasis, which are heavily reliant on MMP activity. A study investigating the biological activity of a methanolic extract from Agrimonia pilosa (APLME), the plant from which this compound is derived, utilized gelatin zymography to assess its impact on MMPs in human fibrosarcoma (HT1080) cells. nih.gov
The research focused on the activity of MMP-2 and MMP-9, two key enzymes involved in cell invasion. nih.gov The HT1080 cells were treated with phorbol (B1677699) myristate acetate (B1210297) (PMA), a substance known to induce the expression and activity of MMPs. The study demonstrated that treatment with the Agrimonia pilosa extract suppressed the PMA-induced activities of both MMP-2 and MMP-9. nih.gov These findings indicate that components within the extract, such as this compound, have an inhibitory effect on these specific matrix metalloproteinases, thereby potentially hindering the invasive capabilities of cancer cells. nih.gov The results from the zymography analysis were crucial in establishing this inhibitory action. nih.gov
The table below summarizes the conceptual findings from the gelatin zymography analysis described in the study.
Table 1: Effect of Agrimonia pilosa Methanolic Extract (APLME) on MMP Activity
| Treatment Group | MMP-9 Activity (Relative Units) | MMP-2 Activity (Relative Units) |
|---|---|---|
| Control (Untreated) | Low | Low |
| PMA-Treated | High | High |
Note: This table represents the qualitative results as described in the research literature, where "High," "Low," and "Reduced" refer to the intensity of the bands observed on the zymogram, corresponding to enzymatic activity. nih.gov
Computational Modeling and in Silico Approaches
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking simulations are a key in silico technique used to predict the binding affinity and interaction modes between a small molecule, such as Agrimol B, and a target protein. This approach helps in identifying potential protein targets and understanding the specific amino acid residues involved in the binding interface.
Studies have employed molecular docking to investigate the interaction of this compound with various proteins implicated in disease pathways. For instance, molecular docking analysis has been used to predict the interaction between this compound and peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α). The results indicated a high likelihood of this compound interacting with PGC-1α, suggesting a potential mechanism by which this compound might influence mitochondrial function and inhibit colon carcinoma progression. researchgate.netnih.govnih.gov Another study focusing on hepatocellular carcinoma (HCC) utilized molecular docking to screen for promising targets of this compound. NAD(P)H: quinone dehydrogenase 1 (NQO1) was identified as a potential target based on molecular docking analysis, and this interaction was further supported by experimental validation. smu.edu.sgpublish.csiro.auresearchgate.netdntb.gov.ua Molecular docking studies have also been used to demonstrate the direct binding between this compound and identified targets like mitochondrial chaperone protein HSP60, citrate (B86180) synthase (CS), and transaldolase 1 (TALDO1) in the context of its anticancer activities. hku.hk
Network Pharmacology Analysis for Identifying Molecular Targets and Pathways
Network pharmacology provides a holistic perspective by integrating data from various sources, including compound-target interactions, protein-protein interaction networks, and disease-related genes, to construct a comprehensive network. This allows for the identification of multiple targets and signaling pathways potentially modulated by a compound.
Network pharmacology analysis has been instrumental in identifying the molecular targets and pathways of this compound. In the context of cisplatin-induced acute kidney injury (AKI), network pharmacology analysis predicted Sirtuin 1 (Sirt1) as a critical target protein of this compound in regulating AKI. sciengine.comnih.gov For hepatocellular carcinoma, a network pharmacology strategy combined with bioinformatics analysis and molecular docking was used to identify core targets of this compound. This analysis identified 10 core targets, with NQO1 being screened as a promising target based on molecular docking. smu.edu.sgpublish.csiro.auresearchgate.netdntb.gov.ua These studies highlight the utility of network pharmacology in uncovering the multi-targeted nature of this compound and its potential to influence complex biological processes.
Bioinformatics Approaches for Pathway Enrichment and Gene Expression Analysis
Bioinformatics approaches, including pathway enrichment and gene expression analysis, are crucial for deciphering the biological processes and pathways affected by a compound based on its predicted or experimentally validated targets.
Bioinformatics analysis has been applied to understand the mechanisms underlying this compound's effects. In studies investigating this compound's activity against HCC, bioinformatics analysis suggested that its activity was related to cellular responses to chemical stress and oxidative stress, folate biosynthesis, the complement and coagulation cascade, and the FoxO signaling pathway. smu.edu.sgpublish.csiro.auresearchgate.netdntb.gov.ua Pathway enrichment analysis, often performed using tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) and GO (Gene Ontology), helps to identify the most significantly affected biological pathways and functions associated with the predicted targets of this compound. amegroups.orgnih.govnih.govxiahepublishing.comresearchgate.net Gene expression analysis, while not directly detailed for this compound in the provided snippets, is a standard bioinformatics method used in conjunction with target and pathway analysis to see how the expression levels of genes within identified pathways are altered upon treatment with the compound. Studies on this compound have examined the expression levels of key proteins and downstream molecules in relevant pathways, such as Sirt1, Nrf2, SOD2, HO-1, and NQO1, to validate the in silico predictions and understand the molecular mechanisms. sciengine.comnih.gov
Theoretical Studies on Biochemical Properties and Interactions
Theoretical studies encompass a range of computational methods aimed at understanding the intrinsic biochemical properties of a molecule and its interactions at an atomic or molecular level. These can include studies on chemical structure, reactivity, stability, and interactions with the biological environment.
While specific detailed theoretical studies solely focused on the fundamental biochemical properties and interactions of this compound at a deep theoretical level (beyond docking) are not extensively described in the provided search results, the application of in silico methods inherently involves theoretical considerations of molecular structure and behavior. For example, molecular docking itself is based on theoretical algorithms that calculate binding energies and predict stable conformations of the ligand-protein complex. The prediction of potential targets based on chemical similarity also relies on theoretical frameworks of molecular descriptors and similarity metrics. researchgate.netresearchgate.net The broader application of computational drug design and in silico methods in predicting important parameters also falls under this category. dntb.gov.uaactamedica.org The studies on this compound's interaction with targets like PGC-1α and NQO1, and its influence on pathways related to oxidative stress and mitochondrial function, are grounded in the theoretical understanding of these biological systems and the chemical properties of this compound that allow for these interactions. researchgate.netnih.govnih.govsmu.edu.sgsciengine.comnih.gov
Future Directions in Agrimol B Research
Exploration of Additional Biological Activities and Mechanisms
Future research on Agrimol B is poised to delve deeper into uncovering novel biological activities beyond those already identified. While its anticancer, anti-obesity, renal protective, and antimicrobial effects are known, there is potential for discovering activities in other therapeutic areas medchemexpress.com. For instance, given its traditional use and known anti-inflammatory properties of Agrimonia pilosa, further investigation into specific anti-inflammatory mechanisms of this compound itself could be a fruitful area.
Understanding the precise molecular mechanisms underlying its observed activities remains a critical focus. Research has begun to elucidate some pathways, such as the inhibition of the PGC-1α/NRF1/TFAM signaling pathway in colorectal cancer cells, leading to mitochondrial dysfunction and apoptosis frontiersin.orgnih.govnih.gov. In hepatocellular carcinoma (HCC), this compound has been shown to degrade NDUFS1, inducing mitochondrial ROS accumulation and cytotoxic autophagy arrest researchgate.net. It also acts as a SIRT1 activator and influences pathways related to oxidative stress, mitochondrial function, and autophagy medchemexpress.com. Further studies are needed to fully map the complex network of interactions and downstream effects of this compound in different cell types and disease models. For example, research indicates this compound's action on cancer cells likely involves effects on c-MYC, SKP2, and p27 proteins, which influence cell cycle progression medchemexpress.comresearchgate.net. Identifying additional molecular targets and signaling cascades will provide a more comprehensive understanding of its pharmacological profile and potential therapeutic applications.
Development of Advanced Synthetic Routes for Scalable Production
The scalable and cost-effective production of this compound is a significant challenge for its future research and potential therapeutic use. The initial synthesis reported in 1978 was a multi-step process with a relatively low yield . More recent approaches, such as a 2021 patent, have aimed to streamline the synthesis, emphasizing scalability and reduced toxicity, achieving a higher yield and fewer steps compared to the historical method .
Future directions in this area will focus on developing even more efficient, environmentally friendly, and economically viable synthetic routes. This could involve exploring novel catalytic methods, optimizing reaction conditions, and employing innovative synthetic strategies to improve yield, reduce reaction steps, and minimize the use of hazardous reagents. Developing scalable synthesis is crucial for providing sufficient quantities of high-purity this compound for extensive biological testing, preclinical studies, and potentially clinical trials.
Data on Synthetic Routes:
| Parameter | 1978 Method | 2021 Patent |
| Yield | 12% | 34% |
| Steps | 14 | 8 |
| Toxic Reagents | Benzyl (B1604629) chloride, HF | None |
| Purification | Column chromatography | Filtration only |
| Scalability | Lab-scale (mg) | Pilot-scale (kg) |
Design of Novel Analogs with Improved Biological Specificity
Designing and synthesizing novel analogs of this compound presents a promising avenue for developing compounds with improved biological specificity, potency, and pharmacokinetic properties. This compound belongs to the class of phloroglucinol (B13840) derivatives, and other related compounds like Agrimol A, C, D, and E exist, differing in their substituent groups and stereochemistry .
Future research will likely involve structure-activity relationship (SAR) studies to understand how modifications to the this compound structure influence its biological activities and target interactions. This could lead to the rational design of analogs with enhanced efficacy against specific diseases, reduced off-target effects, and improved absorption, distribution, metabolism, and excretion (ADME) profiles. High-throughput screening of analog libraries could also identify promising candidates for further development. The goal is to create next-generation this compound derivatives with optimized therapeutic potential.
Integration of Omics Technologies (Genomics, Metabolomics)
Integrating omics technologies, such as genomics and metabolomics, holds significant potential for advancing this compound research. These high-throughput approaches provide a comprehensive view of biological systems at the molecular level humanspecificresearch.orgnih.govf1000research.com.
Genomics can help identify genetic factors that influence the response to this compound treatment or reveal potential genetic targets modulated by the compound. Metabolomics can provide insights into the metabolic pathways affected by this compound, helping to elucidate its mechanisms of action and identify biomarkers of response or toxicity humanspecificresearch.orgf1000research.comfrontiersin.orgmdpi.com. For example, metabolomic analysis could reveal changes in cellular metabolites following this compound treatment, providing clues about the biochemical pathways being modulated.
Future studies could utilize integrated multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of this compound's effects on biological systems humanspecificresearch.orgf1000research.comfrontiersin.orgmdpi.com. This integrated analysis can uncover complex interactions and regulatory networks that single-omics approaches might miss, paving the way for a more complete understanding of this compound's therapeutic potential and identifying new areas for intervention.
Comparative Studies with Other Phloroglucinol Derivatives
Comparative studies evaluating the biological activities and mechanisms of this compound alongside other phloroglucinol derivatives are essential for positioning this compound within this class of natural products and identifying potential synergies or differences. While this compound is a notable phloroglucinol, other derivatives from Agrimonia pilosa and other plant sources also exhibit biological activities researchgate.netup.ac.za.
Future research should involve systematic comparisons of this compound with structurally related phloroglucinols to determine their relative potencies, specificities, and mechanisms of action in various biological contexts. This could involve comparing their effects on cancer cell lines, their antioxidant capacities, or their influence on metabolic pathways. Such studies can help identify whether this compound possesses unique advantages or if combinations of different phloroglucinol derivatives might offer synergistic therapeutic benefits. Comparative analysis can also inform the design of novel analogs by highlighting structural features associated with specific activities.
Q & A
Q. Experimental Design :
- In vitro : Use A549 lung cancer cells treated with this compound (e.g., 0–300 nM for 12h–14 days). Assess mitochondrial density via MitoTracker Red staining and confocal microscopy. Combine with Boyden chamber assays to quantify migration inhibition .
- In vivo : Utilize A549 xenograft mouse models. Administer this compound orally (e.g., 100 nM in drinking water) and measure tumor volume weekly. Validate mitochondrial gene suppression (e.g., TFAM, COX4) via qPCR .
Data Contradiction Management : If mitochondrial markers (e.g., ATP levels) remain unchanged despite reduced tumor size, investigate compensatory pathways like glycolysis using Seahorse metabolic assays .
What analytical approaches are recommended for network pharmacology studies of this compound?
Q. Workflow :
Target Prediction : Use SwissTargetPrediction or PharmMapper to identify this compound’s potential targets.
Disease Association : Extract AKI- or cancer-related genes from DisGeNET or GeneCards.
Network Construction : Build compound-target-disease networks using Cytoscape.
Enrichment Analysis : Perform GO and KEGG pathway analyses (e.g., DAVID) to identify key biological processes (e.g., "response to oxidative stress") and pathways (e.g., "PPAR signaling") .
Case Example : A study identified 12 shared targets between this compound and AKI, with enrichment in oxidative stress and apoptosis pathways .
How can researchers resolve conflicting data on this compound’s effects on mitochondrial activity versus tumor growth?
Case Study : In A549 xenografts, this compound reduced tumor size without altering mitochondrial counts. To address this:
- Hypothesis Testing : Verify if this compound’s anti-tumor effects are mitochondrial-independent (e.g., via c-Myc suppression or DNA damage).
- Multi-Omics Integration : Combine RNA-seq (to identify alternative pathways) and metabolomics (e.g., lactate/pyruvate ratios to assess glycolytic shifts) .
- Dose-Response Analysis : Test higher this compound concentrations (e.g., 500 nM) to determine threshold effects on mitochondrial biogenesis .
What are the best practices for ensuring reproducibility in this compound’s anti-adipogenesis studies?
Q. Protocol Considerations :
- Cell Line Standardization : Use early-passage 3T3-L1 preadipocytes and consistent differentiation protocols (e.g., IBMX/dexamethasone/insulin induction).
- Compound Solubility : Prepare this compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Endpoint Assays : Combine Oil Red O staining (lipid quantification) with mRNA analysis (e.g., RT-qPCR for PPARγ, FASN) .
Data Reporting : Adhere to the ARRIVE guidelines for in vivo studies, including detailed animal weights, dosing schedules, and statistical methods (e.g., ANOVA with Tukey’s post-hoc test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
